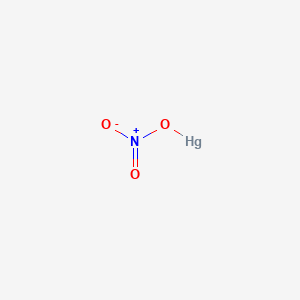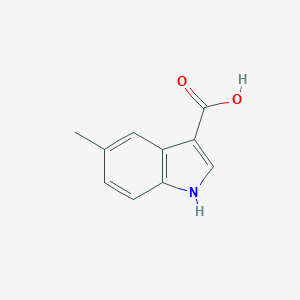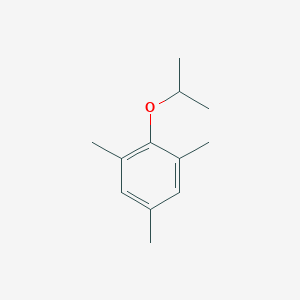
1,3,5-Trimethyl-2-propan-2-yloxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-2-propan-2-yloxybenzene is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . It is also known by its IUPAC name, 1,3,5-trimethyl-2-(1-methylethoxy)benzene . This compound is a derivative of benzene, where three methyl groups and one isopropoxy group are attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-propan-2-yloxybenzene typically involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors where mesitylene and isopropyl alcohol are mixed with an acid catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
1,3,5-Trimethyl-2-propan-2-yloxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1,3,5-Trimethyl-2-propan-2-yloxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
作用机制
The mechanism of action of 1,3,5-Trimethyl-2-propan-2-yloxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . The presence of the isopropoxy group can influence the reactivity and selectivity of these reactions.
相似化合物的比较
Similar Compounds
Benzene, 1,3,5-trimethyl-2-(1-methylethenyl)-: Similar structure but with a methylethenyl group instead of a methylethoxy group.
Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-: Contains methoxy groups and a propenyl group.
Uniqueness
1,3,5-Trimethyl-2-propan-2-yloxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications in synthesis and research .
属性
CAS 编号 |
13605-05-5 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H18O/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
InChI 键 |
MXDPTGJZVQFULC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
Key on ui other cas no. |
13605-05-5 |
同义词 |
Benzene,1,3,5-trimethyl-2-(1-methylethoxy)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)

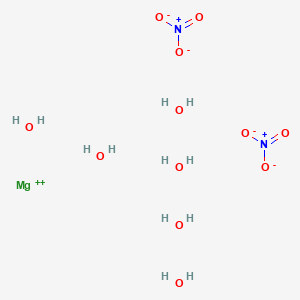
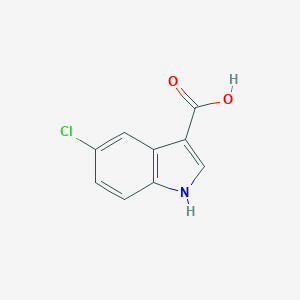
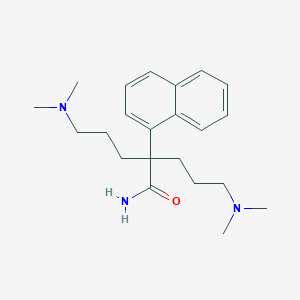
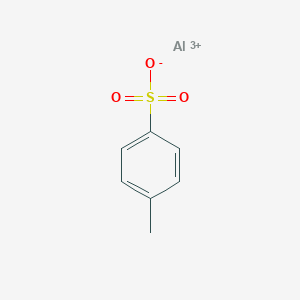
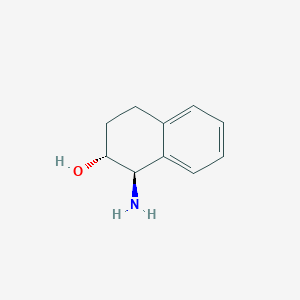
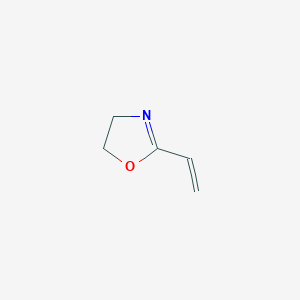
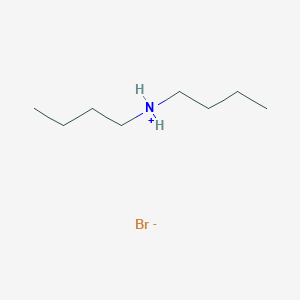
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
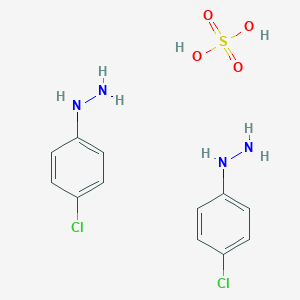
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
